molecular formula C9H16N2 B2797568 1-(3-Butynyl)-4-methyl-piperazine CAS No. 388121-83-3

1-(3-Butynyl)-4-methyl-piperazine

Cat. No. B2797568
M. Wt: 152.241
InChI Key: GZBWIJDICIGGKJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(3-Butynyl)-4-methyl-” part suggests that it has a butynyl group (a four-carbon chain with a triple bond) and a methyl group (a single carbon atom with three hydrogen atoms) attached to the piperazine ring.


Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the butynyl and methyl groups attached at the 1 and 4 positions of the ring, respectively. The exact structure and the positions of these groups would depend on the specific synthesis process .


Chemical Reactions Analysis

The chemical reactions that “1-(3-Butynyl)-4-methyl-piperazine” can undergo would depend on its exact molecular structure. Piperazine derivatives are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact molecular structure of the compound. These properties could be predicted using computational chemistry methods if the exact structure is known .

Scientific Research Applications

Antidepressant and Antianxiety Properties

1-(3-Butynyl)-4-methyl-piperazine derivatives have shown promising results in the field of mental health. In a study, novel derivatives demonstrated significant antidepressant and antianxiety activities. The antidepressant activities were investigated through behavioral despair tests, and the antianxiety activities were assessed using the plus maze method. The compounds particularly reduced the duration of immobility times, a marker of antidepressant activity, and exhibited significant antianxiety effects (Kumar et al., 2017).

Antimicrobial and Enzyme Inhibition

The compound has also been explored for its antimicrobial properties. In one study, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and tested against various bacterial strains. The compound exhibited significant antibacterial efficacies and was also found to inhibit biofilm formation, outperforming the reference drug Ciprofloxacin in some cases. Additionally, it showed potential as an inhibitor for the enzyme MurB (Mekky & Sanad, 2020).

Anticancer and Binding Characteristics

Certain derivatives of 1-(3-Butynyl)-4-methyl-piperazine have been investigated for their anticancer properties. A study focusing on the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) found it to have good anticancer activity. The binding dynamics were expounded by various spectroscopic methods, indicating the compound's potential in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2015).

Antioxidant Properties

The antioxidant potential of 1-(3-Butynyl)-4-methyl-piperazine derivatives has been explored. A study synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and found it to have potential as an antioxidant. The compound showed promising results in DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method, indicating its capability to act as an antioxidant (Prabawati, 2016).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Standard safety measures should be taken when handling any new chemical compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in various fields such as medicinal chemistry, materials science, etc .

properties

IUPAC Name

1-but-3-ynyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBWIJDICIGGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Butynyl)-4-methyl-piperazine

CAS RN

388121-83-3
Record name 1-(but-3-yn-1-yl)-4-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of but-3-ynyl 4-methylbenzenesulfonate (972 mg) and N-methyl piperazine (482 μL) was heated to 80 C for 4.5 h, diluted with 1,2-dichloroethane (5 mL) and heated to 70° C. for 18 h. Saturated aq. NaHCO3 was added (10 mL) and the mixture was extracted with DCM (3×40 mL), and concentrated to afford 0.70 g of 1-(but-3-ynyl)-4-methylpiperazine as a 3:2 mixture of tosylate salt and free base.
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
482 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
M Franceschin, A Alvino, V Casagrande… - Bioorganic & medicinal …, 2007 - Elsevier
In developing G-quadruplex interactive telomerase inhibitors two main features have to be taken into account: the hydrophobic interactions with the G-quartet plane and the electrostatic …
Number of citations: 74 www.sciencedirect.com

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